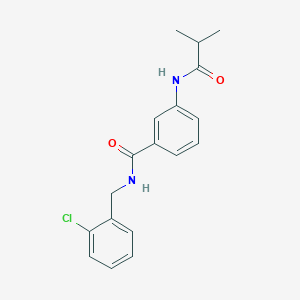![molecular formula C20H31N3O B5761075 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone
説明
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, involves the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation. This method demonstrates the utility of microwave-assisted synthesis in producing compounds with piperidine and piperazinyl groups, indicating a possible pathway for synthesizing the compound (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
Compounds with structures similar to 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, exhibit specific hydrogen bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, contributing to the compound's stability and its arrangement in the crystal structure (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
The electrochemical synthesis involving the oxidation of related compounds in the presence of nucleophiles showcases the potential chemical reactions that 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone might undergo. This method indicates the reactivity of similar structures under electrochemical conditions, providing insights into the compound's chemical properties (Amani & Nematollahi, 2012).
Physical Properties Analysis
The analysis of physical properties is closely tied to the molecular structure of compounds. The detailed molecular structure, including the conformation of the piperazine and piperidine rings, significantly affects the physical properties such as melting points, solubility, and stability. However, specific physical property data for 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone was not found in the literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of compounds like 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone can be inferred from related compounds. For instance, the presence of piperidine and piperazine rings in a compound's structure often indicates potential biological activity, as seen in various synthesized derivatives exhibiting antimicrobial and antileukemic activities. These activities are attributed to the compound's ability to interact with biological targets, suggesting a wide range of chemical properties that warrant further investigation (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
特性
IUPAC Name |
1-[4-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-3-10-21-11-8-20(9-12-21)23-15-13-22(14-16-23)19-6-4-18(5-7-19)17(2)24/h4-7,20H,3,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWQKLZRQGCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460161 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)